

Introduction: The Foundational Importance of a Versatile Heterocycle

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Compound of Interest

Compound Name: Ethyl 2-aminothiazole-5-carboxylate hydrochloride

Cat. No.: B174416

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Ethyl 2-aminothiazole-5-carboxylate is a heterocyclic compound of significant interest within the pharmaceutical and agrochemical industries.^{[1][2]} Its rigid thiazole core, adorned with a reactive amine and an ethyl ester, renders it a versatile building block for the synthesis of complex bioactive molecules.^{[1][2]} Notably, it serves as a key intermediate in the production of Dasatinib, a potent tyrosine kinase inhibitor used in cancer therapy, as well as in the development of novel antidiabetic and antimicrobial agents.^{[3][4][5]}

For researchers, scientists, and drug development professionals, a thorough understanding of this molecule's physicochemical properties is not merely academic; it is a prerequisite for successful synthesis, formulation, and biological application. These properties govern critical parameters such as reaction kinetics, solubility, bioavailability, and stability. This guide provides a detailed examination of these core characteristics, grounded in established analytical protocols and field-proven insights, to empower scientists in leveraging this compound to its full potential.

Part 1: Core Molecular and Physical Characteristics

The identity and purity of a chemical entity begin with its fundamental properties. These parameters serve as the initial gatekeepers for quality control and provide a baseline for all subsequent experimental design.

Property	Value	Source(s)
CAS Number	32955-21-8	[3][6][7]
Molecular Formula	C ₆ H ₈ N ₂ O ₂ S	[1][6][8]
Molecular Weight	172.20 g/mol	[6][8][9]
Appearance	White to yellow or light brown crystal or powder	[1][3][7][10]
Melting Point	157-166 °C	[6][7]
Boiling Point	308.0±15.0 °C (Predicted)	[3]

The melting point is a crucial indicator of purity. A sharp melting range, as cited by suppliers, typically suggests a high degree of sample purity. Any significant deviation or broadening of this range would necessitate further purification, such as recrystallization, before use in sensitive synthetic or biological assays. The predicted boiling point suggests the compound has low volatility under standard conditions.

Part 2: Aqueous Solubility Profile and Determination

Solubility is arguably one of the most critical physicochemical parameters in drug development, directly influencing a compound's dissolution rate and subsequent bioavailability.[11][12] Ethyl 2-aminothiazole-5-carboxylate is reported to be insoluble in water, a characteristic that presents challenges for formulation but also opportunities for specific delivery systems like suspensions. [3][10][13]

Causality in Solubility: Thermodynamic vs. Kinetic

It is essential to distinguish between two key types of solubility measurements:

- **Thermodynamic Solubility:** This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (e.g., temperature, pH) when the system is at equilibrium. It is the gold standard for biopharmaceutical classification.[14][15]

- **Kinetic Solubility:** Determined by adding a concentrated DMSO stock of the compound to an aqueous buffer, this measurement reflects the concentration at which the compound precipitates. It is a high-throughput method often used in early discovery to rank compounds but can overestimate true solubility.[\[11\]](#)[\[12\]](#)

For robust drug development, determining the thermodynamic solubility is paramount.

Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

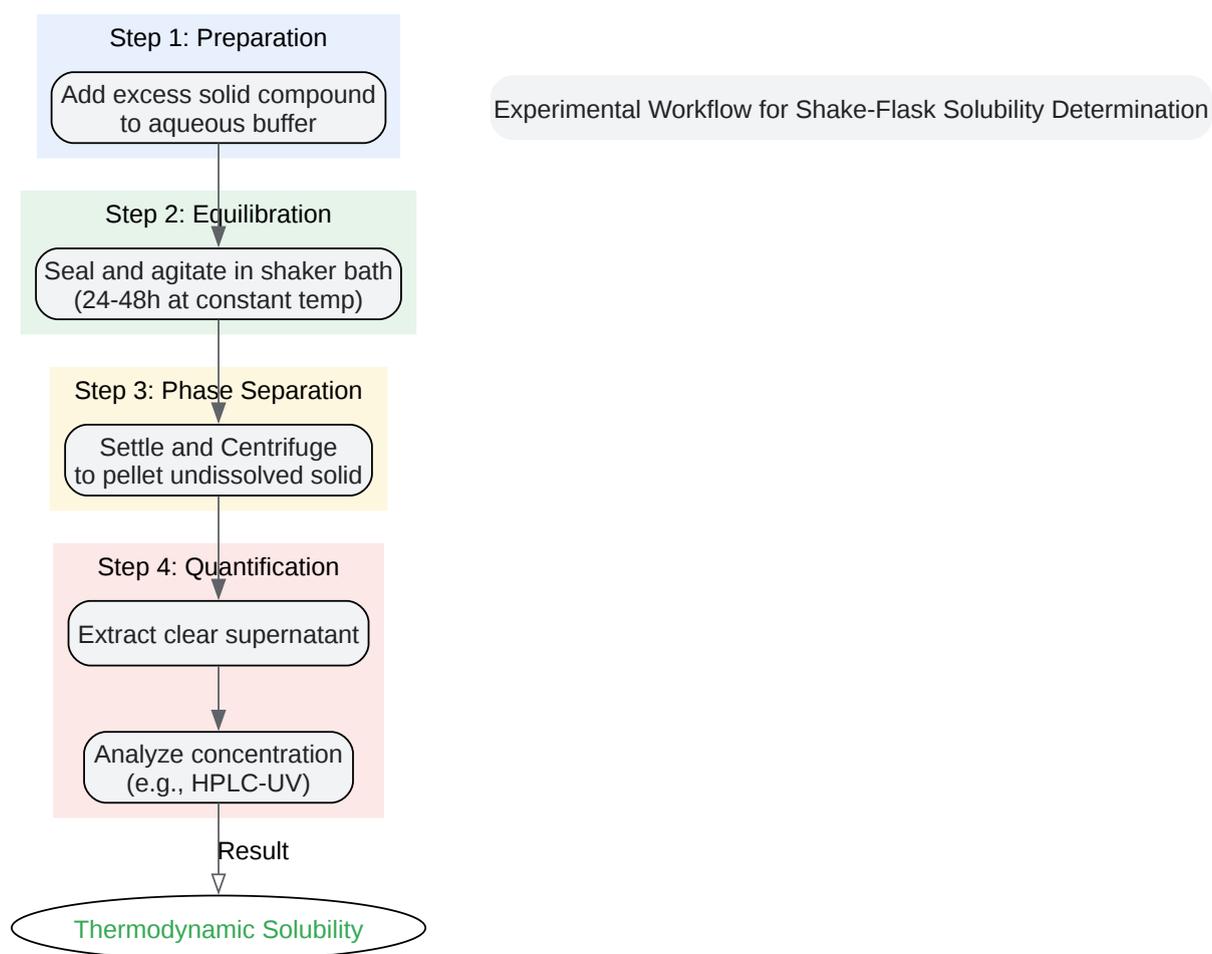
The Shake-Flask method, established by Higuchi and Connors, remains the most reliable technique for determining the equilibrium solubility of sparingly soluble compounds.[\[14\]](#) This protocol is designed as a self-validating system by ensuring equilibrium is truly reached.

Methodology:

- **Preparation:** Add an excess amount of Ethyl 2-aminothiazole-5-carboxylate to a series of vials containing the desired aqueous buffers (e.g., pH 1.2, 4.5, 6.8 to simulate physiological conditions). **Causality:** An excess of solid material is critical to ensure that the final solution is saturated and in equilibrium with the solid phase.[\[14\]](#)[\[16\]](#)
- **Equilibration:** Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for 24 to 48 hours. **Causality:** Extended agitation is necessary for sparingly soluble compounds to overcome kinetic barriers and reach true thermodynamic equilibrium. A 24-hour time point is a common starting point, but confirmation at 48 hours ensures equilibrium has been achieved.[\[15\]](#)[\[16\]](#)
- **Phase Separation:** After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples at high speed to pellet any remaining suspended particles. **Causality:** Incomplete removal of solid particles is a common source of error, leading to an overestimation of solubility. Centrifugation is more reliable than simple filtration for this purpose.
- **Quantification:** Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated

analytical method, such as HPLC-UV or UV-Vis spectroscopy, against a standard calibration curve.[11][12]

- Validation: The presence of undissolved solid must be visually confirmed in each vial at the end of the experiment to validate that the initial amount was indeed in excess.



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Caption: Experimental Workflow for Shake-Flask Solubility Determination.

Part 3: Acidity and Dissociation Constant (pKa)

The pKa is a measure of the acidity of a molecule. For a compound with ionizable groups, like the 2-amino group on the thiazole ring, the pKa dictates its charge state at a given pH. This is critically important as the ionization state affects solubility, permeability, and target binding. The predicted pKa for Ethyl 2-aminothiazole-5-carboxylate is approximately 3.12.[13] This suggests the amino group is weakly basic.

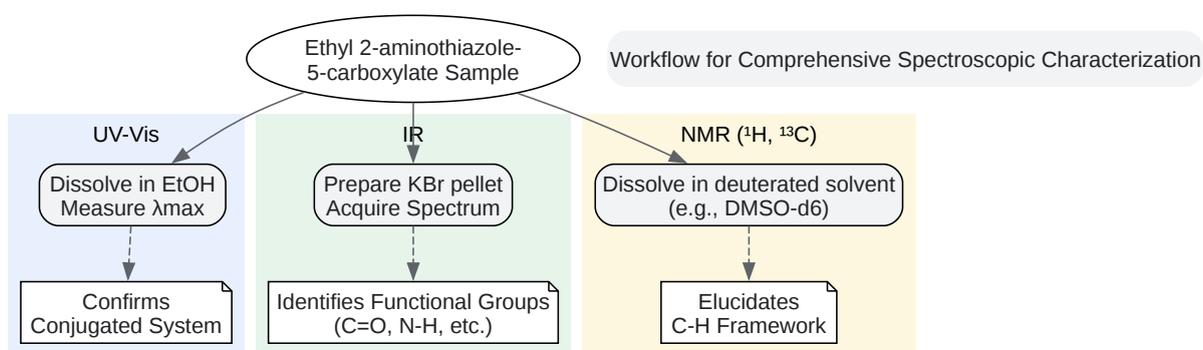
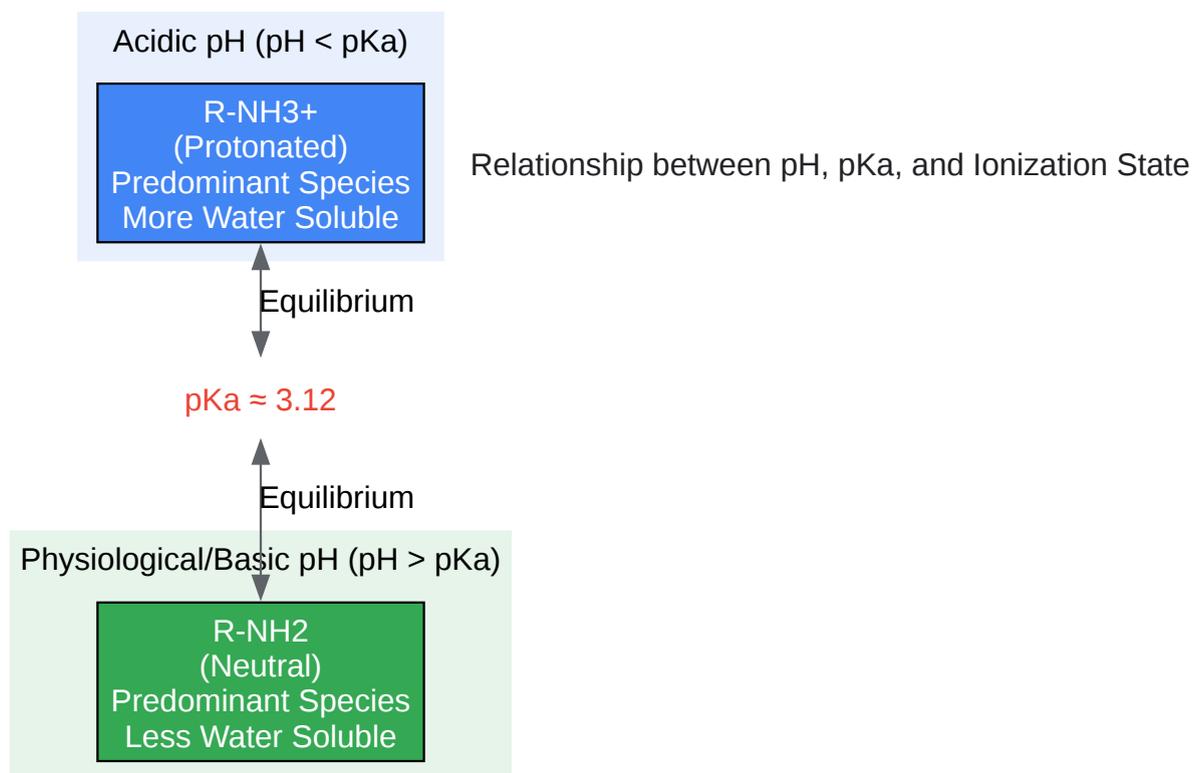
Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining pKa values.[17] It involves monitoring the pH of a solution as a titrant is added incrementally.

Methodology:

- **System Calibration:** Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure linearity and accuracy across the measurement range.[18]
- **Sample Preparation:** Accurately weigh and dissolve the compound in a suitable solvent system (e.g., water with a co-solvent if necessary due to low solubility) to a known concentration (e.g., 1 mM).[18] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[18] **Causality:** Constant ionic strength minimizes changes in activity coefficients, ensuring the measured pH changes are due solely to the acid-base reaction.
- **Inert Atmosphere:** Purge the solution with an inert gas (e.g., nitrogen or argon) before and during the titration. **Causality:** This removes dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of weakly basic compounds.[18]
- **Titration:** Place the solution in a jacketed vessel to maintain a constant temperature. Immerse the calibrated pH electrode and begin adding small, precise aliquots of a standardized titrant (e.g., 0.1 M HCl for a basic group). Record the pH after each addition, allowing the reading to stabilize.

- Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is determined from the titration curve as the pH at the half-equivalence point, where exactly half of the amino groups have been protonated.^{[19][20][21]} At this point, $[HA] = [A^-]$, and the Henderson-Hasselbalch equation simplifies to $pH = pKa$.^[19]



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Caption: Workflow for Comprehensive Spectroscopic Characterization.

Part 5: Safety and Handling

According to safety data sheets, Ethyl 2-aminothiazole-5-carboxylate should be handled in accordance with good industrial hygiene and safety practices. [22]

- Storage: The compound should be stored refrigerated at 2-8°C, protected from light and moisture, and preferably under an inert atmosphere. [3][6][10]* Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area to avoid inhalation of dust. [22][23]* Hazards: The compound is classified as an acute toxicant if swallowed and can cause skin and eye irritation. [24]

Conclusion

The physicochemical properties of Ethyl 2-aminothiazole-5-carboxylate—its defined melting point, low aqueous solubility, weak basicity, and distinct spectroscopic fingerprint—are foundational data points for any scientist working with this molecule. The experimental protocols detailed herein provide a robust framework for verifying these properties in-house, ensuring data integrity and reproducibility. By understanding the causality behind these characteristics and the methods used to measure them, researchers can better predict the behavior of this versatile intermediate in complex synthetic pathways and biological systems, accelerating the path from laboratory research to impactful application.

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